(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone
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Overview
Description
(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone is an organic compound that features a morpholine ring, an isopropoxy group, and an iodine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the direct iodination of 2-methylphenol using sodium hypochlorite and sodium iodide in aqueous alcohol solvents . The resulting iodinated phenol can then be reacted with morpholine and isopropyl alcohol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the phenyl ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, (4-Iodo-2-isopropoxyphenyl)(morpholino)methanone is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions makes it a valuable building block in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4-Iodo-2-isopropoxyphenyl)(morpholino)methanone would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity to these targets, while the isopropoxy and iodine groups can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(morpholino)methanone: Similar structure but with a bromine atom instead of iodine.
4-Iodo-2-methylphenol: Lacks the morpholine and isopropoxy groups, making it less versatile.
4-Iodo-2-methoxypyridine: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity.
Uniqueness
(4-Iodo-2-isopropoxyphenyl)(morpholino)methanone is unique due to the combination of its functional groups. The presence of the morpholine ring, isopropoxy group, and iodine atom provides a unique set of chemical properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(4-iodo-2-propan-2-yloxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO3/c1-10(2)19-13-9-11(15)3-4-12(13)14(17)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVGKNDDIPAJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)I)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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